molecular formula C10H9NOS B13983854 2-(4-methyl-2-thiazolyl)Phenol CAS No. 118485-49-7

2-(4-methyl-2-thiazolyl)Phenol

Cat. No.: B13983854
CAS No.: 118485-49-7
M. Wt: 191.25 g/mol
InChI Key: DMKFYCFFMNOORY-UHFFFAOYSA-N
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Description

2-(4-methyl-2-thiazolyl)Phenol is a heterocyclic compound that features a thiazole ring fused to a phenol group. This compound is known for its diverse biological activities and is often used in various scientific research applications. The thiazole ring, which contains both sulfur and nitrogen atoms, is a crucial structural component in many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-2-thiazolyl)Phenol typically involves the reaction of 4-methylthiazole with phenol under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. Catalysts may also be used to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-2-thiazolyl)Phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-methyl-2-thiazolyl)Phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for potential therapeutic uses, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, fungicides, and biocides

Mechanism of Action

The mechanism of action of 2-(4-methyl-2-thiazolyl)Phenol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, altering their function. This compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methyl-2-thiazolyl)Phenol is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of a thiazole ring and a phenol group makes it a versatile compound in various research fields .

Properties

CAS No.

118485-49-7

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

2-(4-methyl-1,3-thiazol-2-yl)phenol

InChI

InChI=1S/C10H9NOS/c1-7-6-13-10(11-7)8-4-2-3-5-9(8)12/h2-6,12H,1H3

InChI Key

DMKFYCFFMNOORY-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C2=CC=CC=C2O

Origin of Product

United States

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